Acetyl-L-leucyl glycine
Overview
Description
Acetyl-L-leucyl glycine is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is formed by the acetylation of L-leucine and glycine, resulting in a molecule that exhibits distinct biochemical and pharmacological characteristics.
Mechanism of Action
Target of Action
The primary target of Acetyl-L-leucyl glycine is the monocarboxylate transporter type 1 (MCT1) . This transporter is ubiquitously expressed in tissues, making it well-suited for the uptake and distribution of this compound . The compound also interacts with organic anion transporters (OAT1 and OAT3) .
Mode of Action
Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to MCT1, OAT1, and OAT3 . This switch allows this compound to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
Acetyl-L-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . It is suggested that Acetyl-L-leucine acts as a prodrug of leucine, bypassing LAT1 and directly influencing leucine-mediated signaling and metabolic processes such as mTOR .
Pharmacokinetics
The pharmacokinetic factors play a major role in the mechanism of action and efficacy of Acetyl-L-leucine as a drug . The enantiomers of Acetyl-L-leucine (N-acetyl-L-leucine and N-acetyl-D-leucine) show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
The result of Acetyl-L-leucine’s action is the enhanced uptake and distribution of the compound in cells, leading to increased activation of leucine-mediated signaling and metabolic processes . This has potential therapeutic effects in treating several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .
Action Environment
The action of Acetyl-L-leucine is influenced by the cellular environment, particularly the presence and activity of specific transporters in the cell membrane . . Therefore, the cellular environment plays a crucial role in the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-L-leucyl glycine typically involves the acetylation of L-leucine followed by the coupling of the acetylated L-leucine with glycine. The process can be summarized as follows:
Acetylation of L-leucine: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.
Coupling with Glycine: The N-acetyl-L-leucine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of L-leucine are acetylated using acetic anhydride and a suitable base.
Automated Coupling: The acetylated product is then coupled with glycine using automated peptide synthesizers, which ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetyl-L-leucyl glycine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-leucine and glycine.
Oxidation: It can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: L-leucine and glycine.
Oxidation: Carboxylic acids.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Acetyl-L-leucyl glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Investigated for its role in protein folding and stability.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and as a drug delivery agent.
Industry: Utilized in the production of specialized peptides and as an additive in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-leucine: Similar in structure but lacks the glycine moiety.
Glycyl-L-leucine: A dipeptide with similar amino acid components but different functional groups.
L-leucyl-glycine: Another dipeptide with reversed amino acid sequence.
Uniqueness
Acetyl-L-leucyl glycine is unique due to its acetylated structure, which imparts distinct transport and metabolic properties compared to its non-acetylated counterparts. This modification enhances its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFVYSSHGGOCQ-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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